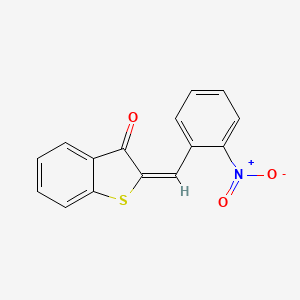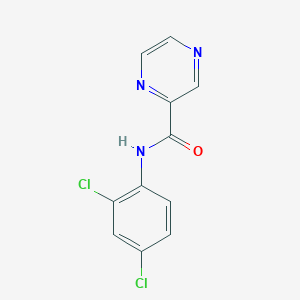![molecular formula C14H24N2O5S B5509431 N-[(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5509431.png)
N-[(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study of complex organic compounds involves understanding their synthesis, structure, and various chemical and physical properties. These investigations help in elucidating the compound's reactivity, stability, and potential applications in different domains, including material science, pharmaceuticals, and chemical engineering.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors to gradually build up the desired structure. Techniques such as nucleophilic substitution, condensation reactions, and ring-closure strategies are commonly employed. For instance, the synthesis of sulfonamide-based compounds can involve steps like amide formation, sulfonylation, and cyclization to achieve the target molecule (Zlotin & Gerasyuto, 1999).
Molecular Structure Analysis
The molecular structure is crucial in determining the compound's chemical reactivity and physical properties. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are employed to elucidate the molecule's conformation, stereochemistry, and electronic structure. For example, the crystal structure analysis of N-methylmethanesulfonamide provided insights into its molecular geometry and intermolecular interactions (Higgs et al., 2002).
Chemical Reactions and Properties
Understanding the chemical behavior of a compound under various conditions is fundamental. This includes its reactivity towards different reagents, stability under physiological or environmental conditions, and potential as a precursor for further chemical transformations. Studies on similar molecules have explored reactions like cycloaddition, nucleophilic addition, and electrophilic substitution to modify the molecule or introduce new functional groups (Winterwerber, Geiger, & Otto, 2006).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Approaches: A study by Šterk et al. (2012) describes a synthesis method for N-methylmethanesulfonamide derivatives used in rosuvastatin synthesis, emphasizing a highly efficient three-step preparation process. This approach highlights the synthesis of functionalized 5-methylpyrimidine, which is crucial in pharmaceutical development (Šterk et al., 2012).
- Characterization Techniques: Özdemir et al. (2009) explored the synthesis of new sulfonamide derivatives, including their characterization through various techniques such as FT-IR, NMR, LC–MS, and UV–Vis spectrometry. This study provides insights into the chemical properties and potential applications of similar sulfonamide compounds (Özdemir et al., 2009).
Application in Drug Metabolism
- Biocatalysis in Drug Metabolism: Zmijewski et al. (2006) demonstrated the use of microbial-based biocatalytic systems in the production of mammalian metabolites of a biaryl-bis-sulfonamide compound. This study is significant for understanding the metabolic pathways and potential drug interactionsof similar compounds in clinical settings (Zmijewski et al., 2006).
Chemical Structure and Properties
- Crystal Structure Analysis: Research by Higgs et al. (2002) provides an in-depth look at the crystal structure of N-methylmethanesulfonamide. This analysis is crucial for understanding the molecular conformation and potential reactivity of similar chemical compounds (Higgs et al., 2002).
- Ring Opening Reactions: Šafár̆ et al. (2000) studied the ring-opening reactions of a compound closely related to N-methylmethanesulfonamide, revealing insights into its chemical reactivity and potential for forming new chemical structures (Šafár̆ et al., 2000).
Methodology Development
- Direct N-Monomethylation: A study by Li et al. (2012) focuses on the directN-monomethylation of primary amines, including arylamines and arylsulfonamides, using methanol. This methodology has implications for the development of efficient synthetic pathways for compounds like N-methylmethanesulfonamide (Li et al., 2012).
Antibacterial Activity
- Antibacterial Properties: Ekström et al. (1975) investigated the antibacterial activity of methylsulfonyl analogs of certain compounds, providing a basis for the potential antibacterial applications of N-methylmethanesulfonamide derivatives (Ekström et al., 1975).
Herbicide Development
- Herbicide Inhibitors: Chenet al. (2009) explored the development of a new herbicidal compound, a triazolopyrimidine sulfonanilide, which shows the potential of sulfonamide derivatives like N-methylmethanesulfonamide in agriculture, particularly as acetohydroxyacid synthase inhibitors (Chen et al., 2009).
Propiedades
IUPAC Name |
N-[[5-[[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl]furan-2-yl]methyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O5S/c1-15(22(2,18)19)8-13-3-4-14(21-13)9-16-5-6-20-11-12(7-16)10-17/h3-4,12,17H,5-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUKEEQUJQAAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(O1)CN2CCOCC(C2)CO)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5509351.png)
![4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)
![9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)


![4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5509387.png)
![(1S*,5R*)-3-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)
![N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5509408.png)
![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5509415.png)
![1-{4-[(2-phenyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5509423.png)
![4-{[(4-chlorophenyl)thio]methyl}-N,N-diethylbenzamide](/img/structure/B5509432.png)
![1-(2-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5509437.png)
![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5509457.png)
![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)